molecular formula C10H16N2O2 B1394229 (3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 26626-89-1

(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No. B1394229
CAS RN: 26626-89-1
M. Wt: 196.25 g/mol
InChI Key: XHSJAENZJRHKAH-YUMQZZPRSA-N
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Description

“(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is a chemical compound with the CAS Number: 26626-89-1 . It has a molecular weight of 196.25 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O2/c1-2-4-7-10(14)12-6-3-5-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m0/s1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is a solid .

Scientific Research Applications

Bioactive Compound Identification

  • Cyclic Dipeptide Isolation

    (3S,8aS)-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione was identified as a newly isolated cyclic dipeptide from Burkholderia thailandensis MSMB43, demonstrating the potential for discovering novel compounds from bacteria (Liu, Wang, & Cheng, 2012).

  • Bioactive Metabolite Production

    A study by Solecka et al. (2018) reported the isolation of a new metabolite, named JS-3, which is a variant of the compound, from Streptomyces sp. 8812, indicating its significance in the production of bioactive metabolites by bacteria (Solecka et al., 2018).

  • Algicidal Activity

    Research by Li, Geng, and Yang (2014) identified algicidal compounds produced by Bacillus sp. Lzh-5, including hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its 3-isopropyl variant, effective against Microcystis aeruginosa (Li, Geng, & Yang, 2014).

Synthetic Methodologies and Structural Studies

  • Synthesis of Diastereomers

    Herold et al. (2007) described the synthesis of new diastereomers of (4S,8aS)- and (4R,8aS)-4-phenyl-perhydropyrrole[1,2-a]pyrazine-1,3-diones, showcasing the diverse synthetic possibilities of related compounds (Herold et al., 2007).

  • Enantiomerically Pure Piperazines Synthesis

    Vagala and Periasamy (2017) focused on synthesizing enantiomerically pure variants, demonstrating the complexity and importance of stereochemistry in these compounds (Vagala & Periasamy, 2017).

Bioactivity and Therapeutic Applications

  • Anti-Cancer Properties

    Rajivgandhi et al. (2020) identified an anti-cancer compound from marine Streptomyces akiyoshiensis GRG 6 effective against MCF-7 breast cancer cells, highlighting the potential therapeutic applications (Rajivgandhi et al., 2020).

  • Aldose Reductase Inhibition

    Negoro et al. (1998) synthesized a series of tetrahydropyrrolo[1,2-a]pyrazine derivatives as potent aldose reductase inhibitors, indicating its potential in treating conditions like diabetic complications (Negoro et al., 1998).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

(3S,8aS)-3-propyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-4-7-10(14)12-6-3-5-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSJAENZJRHKAH-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2CCCC2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

CAS RN

26626-89-1
Record name (3S,8aS)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 3
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 4
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 5
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 6
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

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